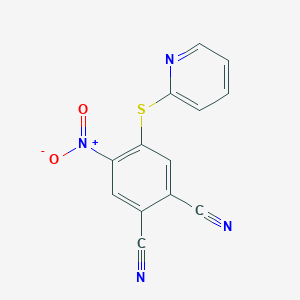![molecular formula C21H29ClN2O2 B15004477 N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea](/img/structure/B15004477.png)
N-[2-(1-adamantyloxy)-1,1-dimethylethyl]-N'-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA is a synthetic compound that belongs to the class of 1,3-disubstituted ureas. This compound features an adamantane moiety, which is known for its rigidity and lipophilicity, making it a valuable scaffold in medicinal chemistry. The presence of the 3-chlorophenyl group adds to its potential biological activity.
準備方法
The synthesis of 3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA can be achieved through a one-pot direct adamantane moiety inclusion method. This involves the reaction of phenylacetic acid ethyl ester with 1,3-dehydroadamantane, followed by hydrolysis of the obtained esters. The reaction of 1-[isocyanato(phenyl)methyl]adamantane with fluorine (chlorine)-containing anilines yields a series of 1,3-disubstituted ureas with varying yields .
化学反応の分析
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA undergoes several types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the adamantane core.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s stability and lipophilicity make it a candidate for use in various industrial applications, including the development of new materials and coatings.
作用機序
The mechanism of action of 3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is part of the arachidonic acid cascade and is responsible for the metabolism of epoxy fatty acids to vicinal diols. By inhibiting sEH, the compound helps in maintaining the levels of epoxy fatty acids, which have anti-inflammatory and vasodilatory effects .
類似化合物との比較
3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA can be compared with other similar compounds, such as:
1-(Adamantan-1-ylmethyl)-3-(3,5-difluorophenyl)urea: This compound also contains an adamantane moiety and is studied for its inhibitory activity against sEH.
1-(Adamantan-1-ylmethyl)-3-(3-chlorophenyl)urea: Similar in structure but with different substituents, affecting its biological activity and solubility.
The uniqueness of 3-[1-(ADAMANTAN-1-YLOXY)-2-METHYLPROPAN-2-YL]-1-(3-CHLOROPHENYL)UREA lies in its specific combination of the adamantane moiety and the 3-chlorophenyl group, which contributes to its distinct biological and chemical properties.
特性
分子式 |
C21H29ClN2O2 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
1-[1-(1-adamantyloxy)-2-methylpropan-2-yl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C21H29ClN2O2/c1-20(2,24-19(25)23-18-5-3-4-17(22)9-18)13-26-21-10-14-6-15(11-21)8-16(7-14)12-21/h3-5,9,14-16H,6-8,10-13H2,1-2H3,(H2,23,24,25) |
InChIキー |
REEBBIYDGYBCQB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC12CC3CC(C1)CC(C3)C2)NC(=O)NC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B15004395.png)
![8,9-diethoxy-4-(4-methoxy-2,5-dimethylphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B15004423.png)
![1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine](/img/structure/B15004429.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-[2-phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]ethanone](/img/structure/B15004444.png)
![N-[1-benzyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B15004445.png)

![5-(1-adamantyl)-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B15004453.png)
![2-[4-(6-Amino-5-cyano-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B15004460.png)

![3-(5-Bromofuran-2-yl)-5-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B15004468.png)
![3-nitro-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B15004481.png)
![ethyl 4-{[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzoate](/img/structure/B15004483.png)
![Ethyl 4-({[1-methyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B15004490.png)
![3-cyclohexyl-N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]propanamide](/img/structure/B15004497.png)
